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molecular formula C13H13FN2 B060406 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 180161-14-2

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B060406
M. Wt: 216.25 g/mol
InChI Key: FBWKDFSEFVFKFY-UHFFFAOYSA-N
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Patent
US06166040

Procedure details

Powdered potassium hydroxide (144.4 g) was added carefully to a mechanically stirred mixture of 6-fluoroindole (49.23 g, 0.364 mol) and piperidine monohydrate (111.93 g, 0.728 mol) in methanol (1500 ml) The mixture was then heated under reflux under nitrogen for 18 h and then more potassium hydroxide (40 g) was added and the reaction mixture heated under reflux for a further 4 h. The reaction mixture was allowed to cool to room temperature and poured onto ice-water (3000 ml) and stirred for 1 h and the precipitated solid isolated by filtration and dried at 50C in vacuo to give a solid.
Quantity
144.4 g
Type
reactant
Reaction Step One
Quantity
49.23 g
Type
reactant
Reaction Step One
Name
piperidine monohydrate
Quantity
111.93 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.O.[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>CO>[F:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:17]3[CH2:18][CH2:19][NH:14][CH2:15][CH:16]=3)=[CH:9][NH:10]2)=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
144.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
49.23 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Name
piperidine monohydrate
Quantity
111.93 g
Type
reactant
Smiles
O.N1CCCCC1
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
poured onto ice-water (3000 ml)
CUSTOM
Type
CUSTOM
Details
the precipitated solid isolated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 50C in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C2C(=CNC2=C1)C1=CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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